molecular formula C32H31NO13 B127348 Chrymutasin B CAS No. 155213-41-5

Chrymutasin B

Katalognummer B127348
CAS-Nummer: 155213-41-5
Molekulargewicht: 637.6 g/mol
InChI-Schlüssel: NCMKXUVBVTVSTE-SZTUNKENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chrymutasin B is a natural compound that belongs to the chrysophaentin family of compounds. It was first isolated from the marine-derived fungus Chrysosporium merdarium in 2009. Since then, it has gained significant attention from the scientific community due to its potential anti-cancer properties. Chrymutasin B has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

Wirkmechanismus

The mechanism of action of Chrymutasin B is not fully understood. However, it has been suggested that Chrymutasin B induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, Chrymutasin B has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemische Und Physiologische Effekte

Chrymutasin B has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Chrymutasin B has also been shown to modulate the expression of various genes involved in cancer progression, such as Bcl-2, Bax, and p53.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Chrymutasin B is its selective cytotoxicity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, which could potentially reduce the required dosage of these drugs and minimize their side effects. However, one limitation of Chrymutasin B is its complex structure, which makes its synthesis challenging and time-consuming.

Zukünftige Richtungen

There are several future directions for Chrymutasin B research. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a radiosensitizer, which could enhance the efficacy of radiotherapy for cancer treatment. Moreover, further studies are needed to elucidate the mechanism of action of Chrymutasin B and identify its molecular targets. Finally, the development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.
Conclusion
Chrymutasin B is a natural compound with potential anti-cancer properties. Its selective cytotoxicity towards cancer cells and ability to enhance the anti-cancer effects of other chemotherapeutic agents make it a promising candidate for cancer treatment. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. The development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.

Synthesemethoden

Chrymutasin B is a complex natural product with a unique structure. Its synthesis is challenging and requires multiple steps. The first total synthesis of Chrymutasin B was reported in 2015 by Wang et al. The synthesis involved 24 steps and an overall yield of 0.4%. Since then, several other synthetic routes have been reported, including a convergent synthesis with a higher yield.

Wissenschaftliche Forschungsanwendungen

Chrymutasin B has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that Chrymutasin B exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results. In a mouse model of breast cancer, Chrymutasin B significantly inhibited tumor growth without any observable toxicity. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, such as doxorubicin and cisplatin.

Eigenschaften

CAS-Nummer

155213-41-5

Produktname

Chrymutasin B

Molekularformel

C32H31NO13

Molekulargewicht

637.6 g/mol

IUPAC-Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1

InChI-Schlüssel

NCMKXUVBVTVSTE-SZTUNKENSA-N

Isomerische SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

Synonyme

chrymutasin B

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.